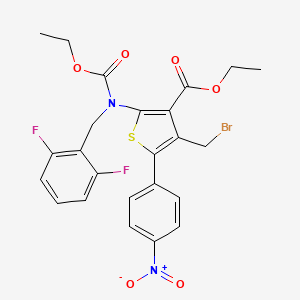
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, bromomethyl group, difluorobenzyl group, ethoxycarbonyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the thiophene ring.
Attachment of the Difluorobenzyl Group: This step involves the reaction of the thiophene derivative with a difluorobenzyl halide under basic conditions.
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification of the carboxylic acid group on the thiophene ring.
Addition of the Nitrophenyl Group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides and sulfones of the thiophene ring.
科学的研究の応用
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- Ethyl 4-(chloromethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(methoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
- Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(3-nitrophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications.
特性
CAS番号 |
308831-95-0 |
|---|---|
分子式 |
C24H21BrF2N2O6S |
分子量 |
583.4 g/mol |
IUPAC名 |
ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21BrF2N2O6S/c1-3-34-23(30)20-16(12-25)21(14-8-10-15(11-9-14)29(32)33)36-22(20)28(24(31)35-4-2)13-17-18(26)6-5-7-19(17)27/h5-11H,3-4,12-13H2,1-2H3 |
InChIキー |
BZMCAJIMPLBMOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
ピクトグラム |
Flammable; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















